Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH

Catalog No.
S6577966
CAS No.
864876-94-8
M.F
C33H35NO9
M. Wt
589.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH

CAS Number

864876-94-8

Product Name

Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH

IUPAC Name

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]oxymethyl]phenoxy]propanoic acid

Molecular Formula

C33H35NO9

Molecular Weight

589.6 g/mol

InChI

InChI=1S/C33H35NO9/c1-33(2,3)43-30(37)18-28(31(38)41-19-21-12-14-22(15-13-21)40-17-16-29(35)36)34-32(39)42-20-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-15,27-28H,16-20H2,1-3H3,(H,34,39)(H,35,36)/t28-/m0/s1

InChI Key

KTUWKPKBKDNNDA-NDEPHWFRSA-N

SMILES

CC(C)(C)OC(=O)CC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Fmoc-L-Aspartic Acid (tert-butyl ester)-O-(2-phenylmethoxyethyl)-O-(2-hydroxyethyl)-carboxylic acid, commonly referred to as Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH, is a modified derivative of aspartic acid. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group, a tert-butyl ester on the side chain carboxylic acid, and a unique ether linkage to a phenylmethoxyethyl group, which enhances its stability and solubility in various solvents. The molecular formula is C23H25NO6, with a molecular weight of approximately 411.5 g/mol .

  • No specific safety information is available for this exact compound. However, organic compounds with similar structures can be flammable, irritating to the skin and eyes, and harmful if inhaled or ingested [].
  • It's advisable to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory following general laboratory safety guidelines [].

Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH is a molecule used in organic chemistry research, particularly in the field of peptide synthesis. Peptide synthesis is the process of creating peptides, which are chains of amino acids linked by amide bonds. Peptides play a crucial role in biological processes, acting as hormones, enzymes, and neurotransmitters [].

Fmoc group (Fluorenylmethoxycarbonyl protecting group):

  • The Fmoc group (represented as Fmoc in the molecule's name) is a protecting group. Protecting groups are used in organic synthesis to temporarily mask the reactivity of certain functional groups while allowing reactions to occur at other parts of the molecule [].
  • In Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH, the Fmoc group protects the alpha-amino group (NH2) of the L-aspartic acid unit []. This prevents unwanted reactions at the alpha-amino group during peptide synthesis.

L-Asp(OtBu):

  • L-Asp(OtBu) represents the L-isomer of aspartic acid with an OtBu (tert-Butyl) protecting group on its side chain.
  • Aspartic acid is an amino acid containing an acidic side chain. The OtBu group protects the side chain's carboxylic acid group (COOH) during peptide synthesis [].

O-CH2-Ph-OCH2-CH2-COOH:

  • This portion of the molecule acts as a linker. Linkers are used to attach the amino acid derivative (Fmoc-L-Asp(OtBu)) to a solid support in solid-phase peptide synthesis (SPPS), a common method for peptide synthesis [].
  • The linker attaches to the Fmoc-L-Asp(OtBu) unit via its carbonyl group (C=O) and has a carboxylic acid group (COOH) at its other end for attachment to the solid support. The phenyl group (Ph) represents a benzene ring.

  • Deprotection Reactions: The Fmoc group can be removed using basic conditions, typically with piperidine in dimethylformamide, to expose the free amino group for subsequent reactions.
  • Ester Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
  • Amidation and Coupling: This compound can undergo amidation reactions to form peptide bonds when coupled with other amino acids or peptides .

Common Reagents and Conditions

  • Deprotection: Piperidine in dimethylformamide.
  • Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
  • Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC) or 1-Hydroxybenzotriazole (HOBt) for peptide bond formation .

Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH serves as a crucial building block in peptide synthesis. Its biological activity primarily stems from its role in forming peptides that can interact with various biological targets, including enzymes and receptors. Peptides synthesized from this compound have been investigated for their potential therapeutic applications, including anti-cancer and anti-inflammatory activities .

The synthesis of Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH typically involves the following steps:

  • Fmoc Protection: The amino group of aspartic acid is protected using the Fmoc group.
  • Esterification: The side chain carboxylic acid is converted into the tert-butyl ester.
  • Ether Formation: The phenylmethoxyethyl group is introduced through an etherification reaction.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) .

Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH has several applications:

  • Peptide Synthesis: It is extensively used in solid-phase peptide synthesis due to its stability and ease of handling.
  • Drug Development: The compound is utilized in developing peptide-based therapeutics targeting specific proteins involved in diseases.
  • Biological Research: It serves as a tool for studying protein interactions and enzyme functions by creating peptide probes and inhibitors .

Studies involving Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH focus on its interactions with proteins and enzymes. These investigations often utilize synthesized peptides containing this compound to elucidate mechanisms of action, binding affinities, and functional roles within biological systems. Such studies are crucial for understanding how modifications influence peptide behavior and efficacy in therapeutic contexts .

Several compounds share structural similarities with Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH:

Compound NameStructure HighlightsUnique Aspects
Fmoc-L-Isoleucine-O-(phenylmethoxyethyl)Similar protective groups; different amino acidIsoleucine's side chain influences sterics
Fmoc-L-Valine-O-(phenylmethoxyethyl)Valine derivative with similar functionalityValine's bulkiness affects peptide conformation
Fmoc-L-Alanine-O-(phenylmethoxyethyl)Alanine derivative; simpler side chainSmaller side chain alters interaction dynamics
Fmoc-L-Leucine-O-(phenylmethoxyethyl)Leucine derivative; similar protective chemistryLeucine's unique hydrophobic properties

Uniqueness: Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH stands out due to its specific combination of steric effects from the tert-butyl ester and electronic properties from the phenylmethoxyethyl group, making it particularly useful for synthesizing peptides with desired conformations and activities .

XLogP3

4.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

589.23118169 g/mol

Monoisotopic Mass

589.23118169 g/mol

Heavy Atom Count

43

Dates

Last modified: 11-23-2023

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